Eglu
CAS No.: 170984-72-2
VCID: VC0004290
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Description |
EGLU, or (2S)-α-ethylglutamic acid, is a synthetic organic compound used extensively in neuroscience research. It is recognized as a selective antagonist for group II metabotropic glutamate receptors (mGluR2/3), which are crucial for various physiological processes in the nervous system . This article provides an in-depth review of EGLU, including its chemical properties, biological functions, and research findings. Biological Functions and Research FindingsEGLU is primarily used as a selective antagonist for group II metabotropic glutamate receptors, which include mGluR2 and mGluR3. These receptors are involved in presynaptic inhibition of neurotransmitter release, modulating synaptic plasticity and excitatory neurotransmission . Research has shown that EGLU can effectively block the presynaptic depression induced by (1S,3S)-ACPD, a known agonist for these receptors, in neonatal rat spinal cord preparations . Role in Neuroscience ResearchIn neuroscience, EGLU is utilized to study the functions of group II metabotropic glutamate receptors in various physiological and pathological conditions. Its ability to selectively antagonize these receptors helps researchers understand their role in modulating neurotransmitter release and synaptic activity. Studies on Vagal ToneSome studies have explored the effects of EGLU in relation to increased vagal tone, though these are less directly related to its primary use as a receptor antagonist. Increased vagal tone is associated with improved parasympathetic nervous system activity, which can influence various physiological processes, including heart rate variability and stress response . |
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CAS No. | 170984-72-2 |
Product Name | Eglu |
Molecular Formula | C7H13NO4 |
Molecular Weight | 175.18 g/mol |
IUPAC Name | (2S)-2-amino-2-ethylpentanedioic acid |
Standard InChI | InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Standard InChIKey | QFYBYZLHPIALCZ-ZETCQYMHSA-N |
Isomeric SMILES | CC[C@](CCC(=O)O)(C(=O)O)N |
SMILES | CCC(CCC(=O)O)(C(=O)O)N |
Canonical SMILES | CCC(CCC(=O)O)(C(=O)O)N |
Synonyms | (2S)-α-Ethylglutamic acid |
PubChem Compound | 5311079 |
Last Modified | Sep 12 2023 |
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